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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-buten-1-ol
CAS No.: 14506-33-3
Cat. No.: B089368
\ v

An In-Depth Technical Guide to the Spectral Data of 1-(4-Chlorophenyl)-3-buten-1-ol

Introduction

1-(4-Chlorophenyl)-3-buten-1-ol is a secondary homoallylic alcohol of significant interest in
synthetic organic chemistry.[1][2] Its structure, featuring a chiral center, a terminal alkene, and a
chlorinated aromatic ring, makes it a versatile building block for the synthesis of more complex
molecules, particularly in the fields of agrochemicals and pharmaceuticals. Accurate structural
elucidation is paramount for its application, and a multi-technique spectroscopic approach
provides the definitive characterization required by researchers.

This guide offers a comprehensive analysis of the key spectral data for 1-(4-Chlorophenyl)-3-
buten-1-ol (CAS No: 14506-33-3, Molecular Formula: C10H11CIO, Molecular Weight: 182.65
g/mol ).[3][4] We will delve into the interpretation of *H NMR, 13C NMR, Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) data. Each section is designed to provide not only
the raw data but also the underlying scientific principles and experimental causality, ensuring a
thorough understanding for researchers and drug development professionals.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy is a cornerstone technique for determining the precise arrangement of
hydrogen atoms within a molecule. For 1-(4-Chlorophenyl)-3-buten-1-ol, it allows for the
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unambiguous assignment of protons in the aliphatic chain, the vinyl group, the alcohol moiety,
and the aromatic ring.

'H NMR Data Interpretation

The *H NMR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol, typically recorded in a deuterated
solvent like chloroform (CDCIs), reveals distinct signals for each unique proton environment.[5]

[6]

o Aromatic Protons (7.2-7.4 ppm): The para-substituted chlorophenyl group gives rise to two
sets of signals in the aromatic region. Due to the symmetry of the ring, the protons ortho to
the chloro-substituted carbon (H-2' and H-6") are chemically equivalent, as are the protons
meta to it (H-3' and H-5"). This results in a characteristic AA'BB' splitting pattern, which often
appears as two distinct doublets. The electron-withdrawing nature of the chlorine atom
deshields these protons, causing them to resonate downfield.

 Vinyl Protons (5.0-5.9 ppm): The terminal alkene group (CH=CH3:) produces a complex set of
signals. The internal vinyl proton (H-3) appears as a multiplet due to coupling with both the
terminal vinyl protons (H-4) and the adjacent methylene protons (H-2). The two terminal
protons (H-4a and H-4b) are diastereotopic and exhibit distinct signals, typically multiplets,
due to geminal coupling to each other and vicinal coupling to H-3.

o Carbinol Proton (4.7-4.9 ppm): The proton attached to the carbon bearing the hydroxyl group
(H-1) is significantly deshielded by the adjacent oxygen atom and the aromatic ring. It
typically appears as a triplet or a doublet of doublets, resulting from coupling to the
neighboring methylene protons (H-2).

 Allylic Methylene Protons (2.4-2.6 ppm): The two protons of the methylene group adjacent to
the chiral center (H-2) are diastereotopic. They appear as a multiplet due to coupling with the
carbinol proton (H-1) and the vinyl proton (H-3).

e Hydroxyl Proton (~2.0 ppm): The hydroxyl proton signal is often broad and its chemical shift
can vary depending on concentration, temperature, and solvent. It may show coupling to the
carbinol proton (H-1), but this is often not observed due to rapid chemical exchange.

Summary of 'H NMR Data
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Chemical Shift (5,

Coupling Constant

Proton Assignment Multiplicity

ppm) (3, Hz)
H-2', H-6' (Aromatic) ~7.30 d ~8.5
H-3', H-5' (Aromatic) ~7.25 d ~8.5
H-3 (Vinyl) ~5.7-5.9 m
H-4a, H-4b (Vinyl) ~5.1-5.2 m
H-1 (Carbinol) ~4.87 t ~6.0
H-2 (Allylic) ~2.5-2.6 m
-OH (Hydroxyl) ~2.50 brs

Note: Data are
estimations based on
representative
spectra.[5] Actual
values may vary

slightly.

Experimental Protocol: *H NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Chlorophenyl)-3-

buten-1-ol and dissolve it in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

[¢]

[¢]

[e]

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Set the spectral width to cover the range of -1 to 10 ppm.
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o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-
noise ratio.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal
to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Processing
Weigh Compound Dissolve in CDCI3 Transfer to Insert Sample into ‘Acquire FID Phase & Baseline Calibrate to TMS
[ (5-10 mg) with TMS (~0.7 mL) NMR Tube Spectrometer (400 MHz) Shim & Lock (16 scans) Fourier Transform j==| * "¢ roction (0.00 ppm) Integrate & Analyze

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each
chemically non-equivalent carbon atom gives a distinct signal, allowing for a complete carbon
count and characterization of the electronic environment of each carbon.

3C NMR Data Interpretation

The proton-decoupled 3C NMR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol shows ten
distinct signals, corresponding to the ten carbon atoms in the molecule.[5]

e Aromatic Carbons (127-143 ppm): Four signals are observed for the six aromatic carbons.
The carbon atom bonded to the chlorine (C-4") is typically found around 132-133 ppm. The
guaternary carbon bonded to the aliphatic chain (C-1') is the most downfield in this region
(~142-143 ppm). The two pairs of equivalent CH carbons (C-2'/C-6' and C-3'/C-5") appear
between 127-129 ppm.
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o Alkene Carbons (118-135 ppm): The two sp? hybridized carbons of the vinyl group are
clearly distinguishable. The terminal CHz carbon (C-4) is more shielded and appears upfield
(~118-119 ppm), while the internal CH carbon (C-3) is less shielded and resonates further
downfield (~134-135 ppm).[7]

e Carbinol Carbon (71-72 ppm): The sp3 carbon atom directly attached to the hydroxyl group
(C-1) is significantly deshielded by the electronegative oxygen, resulting in a chemical shift in
the range of 71-72 ppm.

 Allylic Carbon (42-43 ppm): The sp3® methylene carbon (C-2) is found in the typical aliphatic
region, with a chemical shift around 42-43 ppm.

Summary of **C NMR Data

Carbon Assignment Chemical Shift (6, ppm)
C-1' (Quaternary Aromatic) ~142.8

C-3 (Vinyl CH) ~134.4

C-4' (Aromatic C-CI) ~132.8

C-2', C-6' (Aromatic CH) ~128.9

C-3', C-5' (Aromatic CH) ~127.4

C-4 (Vinyl CHz) ~118.8

C-1 (Carbinol CH-OH) ~71.9

C-2 (Allylic CHz) ~42.2

Note: Data are estimations based on

representative spectra.[5] Solvent: CDCls.

Experimental Protocol: **C NMR Spectroscopy

The protocol is similar to that for tH NMR, with adjustments to the acquisition parameters to
account for the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

o Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL CDCIs) than for
H NMR.
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 Instrumentation: Acquire the spectrum on a 100 MHz (for a 400 MHz *H instrument) NMR
spectrometer.

e Acquisition Parameters:
o Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets.
o Set a wider spectral width (e.g., 0 to 200 ppm).

o Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024
or more) to ensure good signal-to-noise.

o Data Processing: Process the data similarly to *H NMR, referencing the CDClIs solvent peak
(6 77.16 ppm) if TMS is not used or observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

IR Data Interpretation

The IR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol displays several characteristic
absorption bands that confirm its key functional groups.[3]

e O-H Stretch (Broad, ~3400 cm~1): A strong, broad absorption centered around 3400 cm~1is
the hallmark of the hydroxyl (-OH) group's stretching vibration, with the broadening caused
by hydrogen bonding.

e sp2 C-H Stretch (Sharp, ~3080 cm~1): A sharp peak just above 3000 cm~! corresponds to the
C-H stretching vibrations of the aromatic and vinyl sp2 carbons.[8]

e sp3 C-H Stretch (Sharp, ~2930-2980 cm~1): Absorptions just below 3000 cm~1* are due to the
C-H stretching of the sp3 hybridized methylene carbon.

e C=C Stretch (Alkene) (Medium, ~1640 cm~1): A medium-intensity absorption around 1640
cm~1 s characteristic of the carbon-carbon double bond stretching vibration of the terminal
alkene.[8]
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e C=C Stretch (Aromatic) (Medium, ~1490-1600 cm~1): One or more medium-to-weak
absorptions in this region are typical for the C=C stretching vibrations within the aromatic

ring.

e C-O Stretch (Strong, ~1050-1100 cm~1): A strong absorption in this range is indicative of the

C-0O stretching vibration of the secondary alcohol.

e =C-H Bend (Out-of-plane) (Strong, ~915-995 cm~1): Strong bands in this region are

characteristic of the out-of-plane bending (wagging) vibrations of the terminal vinyl group (-

CH=CHz>).

e C-CI Stretch (Strong, ~1090 cm~1): The C-ClI stretch for an aryl chloride typically appears as

a strong band around 1090 cm~1, often overlapping with the C-O stretch.

Summary of IR Data

Wavenumber (cm~—?)

Vibration Type

Functional Group

~3400 (broad)

O-H stretch

Alcohol

~3080 sp2 C-H stretch Alkene & Aromatic
~2930-2980 sp3 C-H stretch Alkane (CH2)
~1640 C=C stretch Alkene

~1490 C=C stretch Aromatic Ring
~1090 C-Cl stretch Aryl Halide

~1070 C-O stretch Secondary Alcohol
~915, 995 =C-H bend Alkene

Note: Representative values

compiled from typical

functional group regions and

data for similar compounds.[3]

[8]
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

¢ Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent such as isopropanol and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
as it will be subtracted from the sample spectrum to remove interferences from the
atmosphere (e.g., COz, H20).

o Sample Application: Place a single drop of neat (undiluted) 1-(4-Chlorophenyl)-3-buten-1-
ol directly onto the center of the ATR crystal.

e Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4

cm™1,

e Cleaning: Clean the crystal thoroughly after the measurement.

Workflow for ATR-FTIR Analysis dot
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Caption: General workflow for structural analysis using GC-MS.

Conclusion

The collective spectral data from 'H NMR, 3C NMR, IR, and Mass Spectrometry provide a
definitive and self-validating structural confirmation of 1-(4-Chlorophenyl)-3-buten-1-ol. *H
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and 3C NMR precisely map the proton and carbon frameworks, IR spectroscopy confirms the
presence of key alcohol, alkene, and aryl-halide functional groups, and Mass Spectrometry
verifies the molecular weight and reveals predictable fragmentation patterns. This
comprehensive spectroscopic profile is indispensable for ensuring compound identity and
purity in research and development settings.
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[https://www.benchchem.com/product/b089368#spectral-data-for-1-4-chlorophenyl-3-buten-
1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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